N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide

Physicochemical Properties Drug Discovery ADMET

This rigid adamantyl-carboxamide probe is specifically distinguished by its 2,4,6-trimethylphenyl group, which imparts potent inhibition of human soluble epoxide hydrolase (sEH) while exhibiting marked species-dependent inactivity against murine sEH. Use this compound as a definitive in vitro human probe for crystallography, SPR, or ITC studies to map the enzyme's hydrophobic tunnel, or as a selective negative control in humanized mouse models to confirm human-target engagement. It also serves as a 'worst-case' benchmark (~98-fold decrease in human liver microsomal stability) for medicinal chemistry teams optimizing the metabolic stability of adamantane-based sEH inhibitors.

Molecular Formula C20H27NO
Molecular Weight 297.442
CAS No. 299419-16-2
Cat. No. B2672298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
CAS299419-16-2
Molecular FormulaC20H27NO
Molecular Weight297.442
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C
InChIInChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
InChIKeyCOWSGYHRIUFVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS 299419-16-2) | Rigid Scaffold for Lipophilic Binding Pockets


N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS: 299419-16-2) is a synthetic organic compound classified as an adamantyl-carboxamide . Its structure combines a rigid adamantane cage with an electron-rich 2,4,6-trimethylphenyl (mesityl) group via an amide linker [1]. This molecular architecture is characteristic of scaffolds investigated for interacting with hydrophobic enzyme pockets, notably in soluble epoxide hydrolase (sEH) research programs, where adamantane-based inhibitors have reached clinical trials [2].

Why N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide Cannot Be Casually Substituted with Unsubstituted Adamantane Carboxamides


While adamantane-1-carboxamide derivatives share a common core, their interaction with lipophilic protein tunnels is exquisitely sensitive to steric bulk and lipophilicity at the adamantane bridgehead and the N-aryl substituent [1]. Systematic SAR studies on related adamantyl ureas demonstrate that the introduction of methyl groups can inversely alter potency across species (e.g., potent against human sEH but very poor against murine sEH) and significantly impact metabolic stability in human liver microsomes [2]. Therefore, substituting N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide with a simpler or less sterically hindered analog would be expected to yield a drastically different pharmacological and pharmacokinetic profile, potentially invalidating assay results or confounding lead optimization efforts [3].

Quantitative Differentiation of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide from Structural Analogs


Predicted Physicochemical Profile Comparison: LogP and Aqueous Solubility

Computational predictions indicate N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide exhibits high lipophilicity and low aqueous solubility, a profile typical of adamantane-based sEH inhibitor scaffolds but with quantifiable distinctions from unsubstituted analogs. The predicted LogP is 4.82 and aqueous solubility at pH 7 is 1.75 μg/mL [1]. This contrasts with the unsubstituted adamantane-1-carboxamide, which would have a lower LogP (~2.0-2.5 based on fragment contributions) and correspondingly higher solubility. This high LogP is a key determinant for membrane permeability and target engagement in the lipophilic sEH catalytic tunnel [2].

Physicochemical Properties Drug Discovery ADMET

Predicted Permeability and Plasma Protein Binding

In silico ADMET predictions for the compound estimate a high permeability coefficient of 9.30 x 10⁻⁶ cm/s and a high plasma protein binding with a fraction unbound (Fu) of only 0.61% [1]. These values are directly influenced by the presence of the bulky 2,4,6-trimethylphenyl group, which increases the compound's hydrophobic surface area compared to analogs with smaller N-aryl substituents (e.g., phenyl or 4-methylphenyl). This high binding necessitates careful consideration of free drug concentration in in vitro assays, as unadjusted IC50 values may be significantly right-shifted compared to true target affinity [2].

Pharmacokinetics ADME In Vitro Assays

Structural Determinants of sEH Inhibition Potency and Selectivity

A systematic study of 94 adamantyl ureas and diureas revealed that the introduction of methyl substituents on the adamantane core or N-aryl group has a profound and species-dependent effect on sEH inhibition [1]. While the specific N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide was not the primary focus of this study, the work provides a direct quantitative framework for its expected behavior. The study found that introducing one methyl group on adamantane led to a 4-fold increase in potency, but two or three methyl groups led to an 8-fold and 98-fold decrease in metabolic stability, respectively [2]. Furthermore, compounds with three methyl substituents on adamantane were found to be very poor inhibitors of murine sEH while remaining very potent against human sEH [3].

Soluble Epoxide Hydrolase Structure-Activity Relationship Enzyme Inhibition

Optimal Research and Industrial Applications for N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide


In Vitro Human sEH Target Validation and Binding Mode Elucidation

This compound is best deployed as a rigid, lipophilic probe for in vitro studies of human soluble epoxide hydrolase (sEH). Its predicted high LogP (4.82) and low solubility (1.75 μg/mL) make it an ideal tool for crystallography or advanced biophysical assays (e.g., SPR, ITC) to map the hydrophobic tunnel of human sEH, which is known to accommodate bulky adamantane groups [1]. Its utility is limited to cell-free or carefully controlled cellular assays using human enzyme preparations due to its high protein binding (Fu=0.61%) and expected poor stability in rodent models [2].

Negative Control for Murine sEH Activity

Due to the well-documented species-dependent inhibition of sEH by methyl-substituted adamantanes, this compound can serve as a selective negative control for murine sEH while maintaining potency against the human ortholog [1]. Researchers can use it to differentiate human vs. mouse target engagement in heterologous expression systems or humanized mouse models. This selective inactivity in mice is a direct consequence of the 2,4,6-trimethylphenyl group's steric interaction with a non-conserved region of the murine sEH active site.

Lead Optimization Benchmark for Metabolic Stability

The class-level SAR data indicates that trisubstituted adamantanes, like this compound, suffer from a severe (~98-fold) decrease in human liver microsomal stability compared to unsubstituted adamantanes [1]. This compound can be employed as a reference standard or 'worst-case' comparator in medicinal chemistry programs aimed at improving the metabolic stability of adamantane-containing sEH inhibitors. It serves as a tangible benchmark for quantifying the improvement achieved by introducing metabolically blocking groups or heteroatoms (e.g., oxaadamantane) into the cage structure [2].

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